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Compound of Interest

Compound Name: Hexachlorodisilane

Cat. No.: B081481

Welcome to the Technical Support Center for enhancing step coverage in Low-Pressure
Chemical Vapor Deposition (LPCVD) using Hexachlorodisilane (HCD or SizCle). This
resource is designed for researchers, scientists, and drug development professionals to
provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your
experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during LPCVD processes
using HCD for improved step coverage, particularly for polysilicon and silicon nitride films.
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Issue/Question

Possible Causes

Recommended Solutions

Poor Step Coverage or Non-

Conformal Film

1. Incorrect Deposition
Temperature: The temperature
may be too high, leading to a
higher sticking coefficient and
reduced surface migration of
precursors. 2. Inappropriate
Pressure: The deposition
pressure might be too low,
affecting the mean free path of
the precursor molecules. 3.
Incorrect Precursor Flow Rate:
The HCD flow rate could be
too high relative to the surface
reaction rate. 4. Surface
Contamination: The substrate
surface may have residual
contaminants that hinder
uniform nucleation and film

growth.

1. Optimize Temperature:
Lower the deposition
temperature to enhance
surface diffusion of the
precursor species. For silicon
nitride, excellent step coverage
has been achieved at
temperatures as low as 450°C.
2. Adjust Pressure: Increase
the process pressure to
decrease the mean free path
and promote more uniform
arrival of precursors to the
substrate surface. 3. Optimize
HCD Flow: Reduce the HCD
flow rate to ensure the
deposition is in the surface
reaction-limited regime. 4.
Substrate Cleaning: Ensure a
thorough pre-deposition
cleaning process to remove
any organic or inorganic
residues from the substrate.

Low Deposition Rate

1. Low Deposition
Temperature: The temperature
might be too low for efficient
thermal decomposition of
HCD. 2. Low HCD Partial
Pressure: The flow rate of
HCD may be insufficient, or the
total pressure in the chamber
is too low. 3. Carrier Gas
Effects: The type and flow rate

of the carrier gas can influence

1. Increase Temperature:
Gradually increase the
deposition temperature. HCD
is known to have higher
deposition rates at lower
temperatures compared to
traditional precursors like
dichlorosilane (DCS).[1] 2.
Increase HCD Flow/Pressure:
Increase the HCD flow rate or
the total process pressure to

increase the availability of the
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the partial pressure and

residence time of HCD.

precursor at the substrate
surface. 3. Adjust Carrier Gas
Flow: Optimize the carrier gas
flow to ensure adequate
residence time for the HCD

precursor.

Film Non-Uniformity

1. Temperature Gradient: A
non-uniform temperature
profile across the wafer or
along the length of the furnace
tube. 2. Gas Flow Dynamics:
Non-uniform gas flow patterns
leading to localized depletion
of the HCD precursor. 3. Wafer
Spacing: In a batch furnace,
the spacing between wafers
may be too small, causing
precursor depletion in the

central wafers.

1. Verify Temperature
Uniformity: Profile the furnace
temperature to ensure
uniformity across the
deposition zone. 2. Optimize
Gas Flow: Adjust the total gas
flow rate and the injector
design to promote a more
uniform distribution of HCD. 3.
Adjust Wafer Spacing:
Increase the spacing between
wafers to allow for better
precursor transport to all wafer

surfaces.

High Film Stress

1. Deposition Temperature:
The deposition temperature
can significantly influence the
residual stress in the deposited
film. 2. Gas Composition: The
ratio of reactant gases (e.qg.,
NHs to HCD for silicon nitride)
can affect film stoichiometry

and stress.

1. Optimize Temperature: The
relationship between
deposition temperature and
stress can be complex. For
polysilicon deposited from
silane, stress can change from
tensile to compressive with
increasing temperature. A
similar characterization is
recommended for HCD. 2.
Adjust Gas Ratios: For silicon
nitride, a higher NHs/HCD ratio
can lead to stoichiometric
SisNa with potentially different

stress characteristics.
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1. Gas Phase Nucleation: High o
] 1. Optimize Process
precursor concentration or
Parameters: Reduce the HCD
temperature can lead to the )
) ) ) concentration and/or
formation of particles in the S
) temperature to minimize gas-
gas phase.[2] 2. Flaking from )
] phase reactions. 2. Regular
Chamber Walls: Accumulation ]
) o ] ) Chamber Cleaning: Implement
Particulate Contamination of deposited material on the ]
a regular cleaning schedule for

the LPCVD tube and other

chamber components. 3. Use

chamber walls can flake off
and contaminate the wafers. 3.

Contaminated Precursor or ) ]
o High-Purity Sources: Ensure
Gases: Impurities in the HCD ] ]
) the use of high-purity HCD and
or carrier gases can lead to i
] ) filter all process gases.
particle formation.

Frequently Asked Questions (FAQs)

Q1: Why is Hexachlorodisilane (HCD) used to enhance step coverage in LPCVD?

Al: HCD is used to enhance step coverage in LPCVD for several reasons. It allows for the
deposition of conformal films at lower temperatures compared to traditional silicon precursors
like dichlorosilane (DCS) and silane (SiHa4).[3] This is advantageous for processes with a limited
thermal budget. The use of a chlorine-containing precursor can lead to a lower sticking
coefficient of the reactive species, which promotes surface migration and results in more
uniform film thickness on complex topographies.

Q2: What is the typical temperature range for LPCVD using HCD?

A2: The deposition temperature for LPCVD using HCD can range from as low as 450°C up to
850°C.[1] For silicon nitride deposition, excellent step coverage has been demonstrated at
450°C and 650°C.[4] For polysilicon, the transition from amorphous to polycrystalline growth
when using HCD occurs in the range of 600-650°C.[1]

Q3: How do process parameters like temperature and pressure affect step coverage with
HCD?

A3:
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o Temperature: Generally, lower deposition temperatures improve step coverage by reducing
the sticking coefficient of the film precursors, which allows them to migrate further into
features before reacting. However, the temperature must be high enough to ensure
adequate decomposition of the HCD precursor for a reasonable deposition rate.

o Pressure: Higher deposition pressures can improve step coverage by decreasing the mean
free path of gas molecules, leading to more isotropic arrival angles of the precursor at the
wafer surface.

Q4: What kind of step coverage can be expected with HCD?

A4: Under optimized conditions, HCD can provide excellent, or 100%, step coverage. For
example, in the deposition of silicon nitride (HCD-SIiN), 100% step coverage has been reported
for features with an aspect ratio of 2.4.

Q5: Are there any safety concerns when using Hexachlorodisilane?

A5: Yes, HCD is a reactive and hazardous chemical. It is corrosive and will react with moisture
to form hydrochloric acid.[5] It is also toxic and requires careful handling in a well-ventilated
area with appropriate personal protective equipment. It is important to follow all safety data
sheet (SDS) guidelines and institutional safety protocols when working with HCD.

Data Presentation

The following tables summarize quantitative data on the effect of process parameters on
LPCVD film properties. While specific data for HCD-polysilicon step coverage is limited in
publicly available literature, the data for HCD-SIiN provides a strong indication of its capabilities.
For comparison, typical process parameters for silane-based polysilicon LPCVD are also
provided.

Table 1: Process Parameters for HCD-Based Silicon Nitride LPCVD with Excellent Step
Coverage
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Resulting Step  Aspect Ratio

Parameter Value Reference
Coverage of Feature
Temperature 650°C 100% 2.4 [4]
Pressure 0.5 Torr 100% 24 [4]
NHs Flow Rate 1000 sccm 100% 2.4 [4]
HCD Flow Rate 10 sccm 100% 2.4 [4]
Temperature 450°C 100% 2.4 [4]
Pressure 1.4 Torr 100% 2.4 [4]
NHs Flow Rate 1000 sccm 100% 2.4 [4]
HCD Flow Rate 10 sccm 100% 2.4 [4]

Table 2: Typical Process Parameters for Silane-Based Polysilicon LPCVD

Parameter Typical Range
Temperature 580 - 650°C
Pressure 100 - 500 mTorr
Silane (SiH4) Flow Rate 50 - 200 sccm
Deposition Rate 5-20 nm/min

Experimental Protocols

Methodology for Enhancing Step Coverage of Polysilicon using HCD LPCVD

This protocol outlines a general procedure for optimizing the step coverage of polysilicon films

deposited via LPCVD using hexachlorodisilane.

e Substrate Preparation:

o Start with a clean silicon wafer with patterned features (e.qg., trenches or vias) of known

aspect ratios.
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o Perform a standard RCA clean or equivalent solvent and acid cleaning procedure to
remove organic and metallic contaminants.

o Afinal dip in dilute hydrofluoric acid (HF) is recommended to remove the native oxide just
prior to loading into the LPCVD system.

e LPCVD System Preparation:

o Ensure the LPCVD furnace tube is clean and has been properly conditioned.

o Perform a leak check to ensure the integrity of the vacuum system.

o Ramp the furnace to the desired deposition temperature and allow it to stabilize.
o Deposition Process:

Load the wafers into the furnace.

o

o Pump the chamber down to the base pressure.

o Introduce a carrier gas (e.g., N2 or Ar) to stabilize the pressure at the desired deposition
pressure.

o Introduce the Hexachlorodisilane (HCD) precursor at the desired flow rate. The HCD is
typically delivered from a bubbler with a carrier gas.

o Maintain the deposition parameters (temperature, pressure, gas flows) for the calculated
time to achieve the target film thickness.

e Post-Deposition:
o Stop the HCD flow and purge the chamber with the carrier gas.
o Cool the furnace down to a safe temperature for wafer unloading.
o Unload the wafers.

e Characterization:
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o Measure the film thickness on the top surface and on the sidewalls and bottom of the

features using a cross-sectional Scanning Electron Microscope (SEM).

o Calculate the step coverage as the ratio of the film thickness at the bottom or sidewall to

the film thickness on the top surface.

o Analyze the film's microstructure (amorphous vs. polycrystalline) using X-ray Diffraction
(XRD) or Transmission Electron Microscopy (TEM).

Visualizations
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Caption: Experimental workflow for optimizing LPCVD step coverage with HCD.
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Caption: Key parameter relationships for enhancing step coverage with HCD in LPCVD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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